![molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3](/img/structure/B1281417.png)

2-[(3-Fluorobenzyl)thio]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

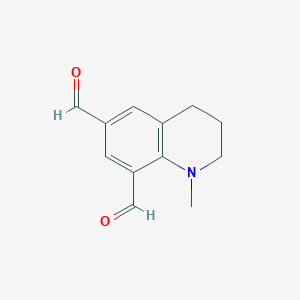

2-[(3-Fluorobenzyl)thio]ethanol is a chemical compound with the linear formula C9H11FOS . It is a liquid at room temperature .

Synthesis Analysis

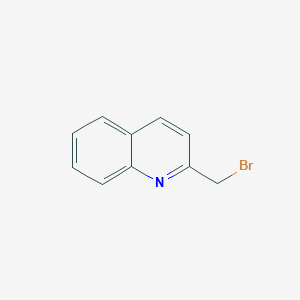

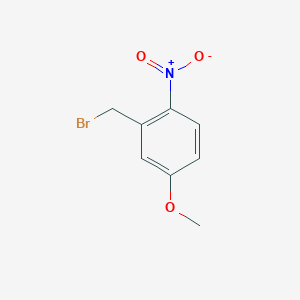

The synthesis of 2-[(3-Fluorobenzyl)thio]ethanol involves the reaction of 1-(Bromomethyl)-3-fluorobenzene with 2-sulfanylethanol in the presence of potassium carbonate . The reaction mixture is stirred at room temperature for 48 hours . The solvent is then removed under reduced pressure, and the crude material is extracted with dichloromethane and water . The organic layer is collected, dried, filtered, and the solvent is removed under reduced pressure to yield the product .Molecular Structure Analysis

The molecular weight of 2-[(3-Fluorobenzyl)thio]ethanol is 186.25 . The linear structure formula is C9H11FOS .Physical And Chemical Properties Analysis

2-[(3-Fluorobenzyl)thio]ethanol is a liquid at room temperature . It has a molecular weight of 186.25 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

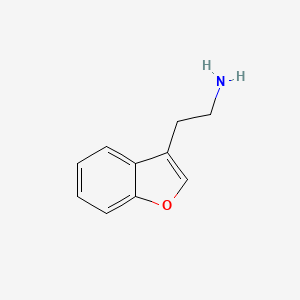

2-[(3-Fluorobenzyl)thio]ethanol: is a compound that can be utilized in medicinal chemistry as a building block for synthesizing various pharmacologically active molecules. Its structure allows for the introduction of a fluorine atom and a thioether moiety into drug candidates, which can significantly affect their biological activity and pharmacokinetics .

Material Science

In material science, this compound’s ability to introduce sulfur-containing functional groups makes it valuable for creating new materials with enhanced properties. Sulfur can improve the binding strength and durability of materials, making 2-[(3-Fluorobenzyl)thio]ethanol a potential candidate for developing advanced composites and coatings .

Organic Semiconductors

The thioether group in 2-[(3-Fluorobenzyl)thio]ethanol can be exploited to synthesize organic semiconductors. These semiconductors are used in a variety of electronic devices due to their flexibility, tunable electronic properties, and ease of fabrication. The incorporation of sulfur can enhance charge mobility, which is crucial for high-performance organic semiconductors .

Corrosion Inhibitors

2-[(3-Fluorobenzyl)thio]ethanol: may serve as a precursor for corrosion inhibitors. The presence of both the benzyl group and the thioether linkage can lead to compounds that adsorb onto metal surfaces, forming a protective layer that prevents corrosion, which is particularly useful in industrial applications .

Organic Field-Effect Transistors (OFETs)

This compound’s molecular structure is suitable for the development of OFETs. The fluorobenzyl group can influence the packing of molecules in the solid state, potentially leading to improved charge transport properties. This makes 2-[(3-Fluorobenzyl)thio]ethanol a candidate for use in the synthesis of materials for OFET components .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2-[(3-Fluorobenzyl)thio]ethanol can be harnessed in the creation of OLEDs. The compound could be used to synthesize emissive materials or host materials that transport electrons or holes, contributing to the overall efficiency and stability of OLED devices .

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAPQOGPSLSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509657 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzyl)thio]ethanol | |

CAS RN |

85582-62-3 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)